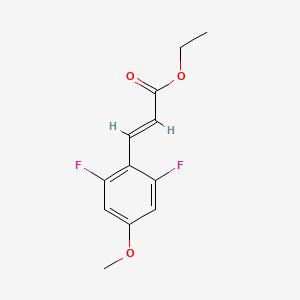
ethyl(2E)-3-(2,6-difluoro-4-methoxyphenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl(2E)-3-(2,6-difluoro-4-methoxyphenyl)acrylate, commonly referred to as EDMA, is a monofluorinated acrylate ester that has been used in a variety of scientific research applications. EDMA is a colorless, transparent liquid with a boiling point of approximately 85°C and a melting point of approximately -30°C. It is highly soluble in organic solvents and has a relatively low vapor pressure. EDMA is a versatile compound that has been used in a variety of research applications, including synthesis, biochemical and physiological effects, and lab experiments.
作用机制
The mechanism of action of EDMA is not fully understood. However, it is believed that EDMA affects the activity of enzymes and other proteins by binding to the active sites of these proteins. EDMA may also induce apoptosis in cancer cells by interfering with the activity of certain proteins involved in the apoptotic process.
Biochemical and Physiological Effects
The biochemical and physiological effects of EDMA have been studied in a variety of organisms, including bacteria, yeast, plants, and mammals. In bacteria, EDMA has been found to affect the activity of enzymes involved in the metabolism of carbohydrates and lipids. In yeast, EDMA has been found to affect the activity of enzymes involved in the metabolism of carbohydrates and amino acids. In plants, EDMA has been found to affect the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. In mammals, EDMA has been found to affect the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins, as well as the activity of certain proteins involved in apoptosis.
实验室实验的优点和局限性
EDMA has several advantages for use in lab experiments, including its low cost, low toxicity, and wide availability. Additionally, EDMA is a versatile compound that can be used to study a variety of biochemical and physiological processes. However, EDMA has several limitations, including its relatively low vapor pressure, which can make it difficult to use in certain experiments. Additionally, EDMA is a relatively unstable compound, which can make it difficult to use in long-term experiments.
未来方向
The future research of EDMA could focus on a variety of topics, including the development of new synthesis methods, the study of its biochemical and physiological effects in a variety of organisms, and the use of EDMA in the development of new drugs and therapies. Additionally, further research could be done to determine the mechanism of action of EDMA and to explore its potential to induce apoptosis in cancer cells. Finally, further research could be done to explore the potential use of EDMA in lab experiments, such as the determination of enzyme activity, protein-protein interactions, and other biochemical processes.
合成方法
EDMA can be synthesized through a variety of methods, including a two-step process that involves the reaction of 2,6-difluoro-4-methoxyphenol with acryloyl chloride in an aqueous medium. The reaction is catalyzed by hydrochloric acid and the resulting EDMA is then purified by distillation. This method is simple and efficient and has been used for the synthesis of EDMA on a large scale.
科学研究应用
EDMA has been used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and lab experiments. In synthesis, EDMA has been used as a starting material for the synthesis of a variety of compounds, including fluorinated polymers and monomers, as well as other organic compounds. In biochemical and physiological effects, EDMA has been studied for its ability to affect the activity of enzymes and other proteins, as well as its potential to induce apoptosis in cancer cells. Additionally, EDMA has been studied for its use in lab experiments, such as the determination of enzyme activity, protein-protein interactions, and other biochemical processes.
属性
IUPAC Name |
ethyl (E)-3-(2,6-difluoro-4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c1-3-17-12(15)5-4-9-10(13)6-8(16-2)7-11(9)14/h4-7H,3H2,1-2H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWHUTBSXIHTJQ-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1F)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1F)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-[4-(2-Chloro-3-hydroxypropoxy)benzyl]phenoxy]propane-1,2-diol](/img/structure/B568963.png)
![2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol](/img/structure/B568964.png)
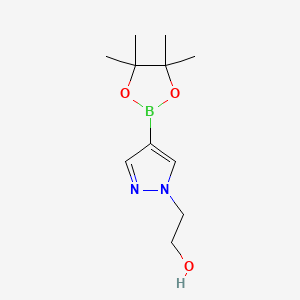
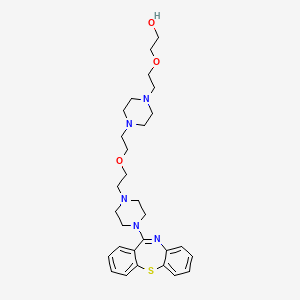
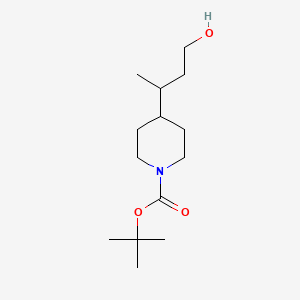

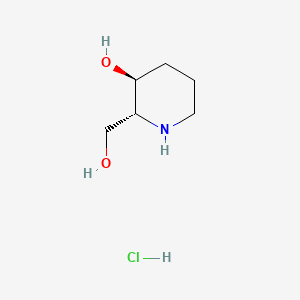
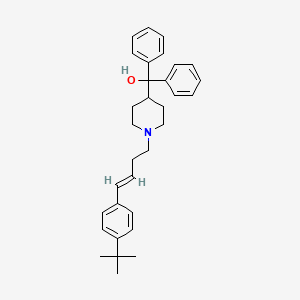

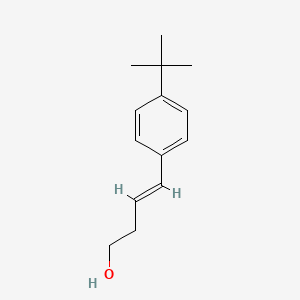

![[4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate](/img/structure/B568982.png)